molecular formula C12H8N2O3 B11877440 (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate

(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate

Cat. No.: B11877440
M. Wt: 228.20 g/mol
InChI Key: JGRPHENITJTVGB-UHFFFAOYSA-N
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Description

(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is a versatile oxindole derivative supplied as a solid for research applications. This compound is a key synthetic intermediate for designing novel heterocyclic systems with potential biological activity. Its structure features an electron-deficient alkene, making it a valuable substrate in cyclization and multi-component reactions for generating diverse chemical libraries . In medicinal chemistry research, this compound and its structural analogues have demonstrated significant potential in antimicrobial evaluation. Studies have shown that novel derivatives synthesized from this core structure exhibit promising activity against a range of bacterial and fungal strains, making them valuable scaffolds in the search for new anti-infective agents . The oxindole core is a privileged structure in drug discovery, known for its wide range of pharmacological properties, which also include antiviral, antileishmanial, and antiproliferative effects . Researchers also utilize this compound in the synthesis of novel organophosphorus derivatives, such as phosphorus ylides and phosphonate esters, via reactions with phosphines or phosphites in the presence of acetylenic esters . These reactions highlight its utility as a building block in synthetic chemistry for introducing phosphorus-containing functional groups, which can be crucial for modulating the physicochemical properties of potential drug candidates. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Buyer assumes responsibility for confirming product identity and/or purity. All sales are final.

Properties

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

methyl 2-cyano-2-(2-oxo-1H-indol-3-ylidene)acetate

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)8(6-13)10-7-4-2-3-5-9(7)14-11(10)15/h2-5H,1H3,(H,14,15)

InChI Key

JGRPHENITJTVGB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=C1C2=CC=CC=C2NC1=O)C#N

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The Knoevenagel condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds. For (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, this method involves the base-catalyzed reaction between methyl cyanoacetate and 2-oxoindolin-3-carbaldehyde derivatives. The mechanism proceeds via deprotonation of the active methylene group in methyl cyanoacetate, followed by nucleophilic attack on the aldehyde carbonyl, elimination of water, and formation of the conjugated system.

Optimization of Reaction Conditions

  • Catalyst : Potassium hydroxide (KOH) or tetramethylguanidine (TMG) are commonly employed. TMG enhances reaction rates due to its strong base character, achieving yields up to 97% in microwave-assisted reactions.

  • Solvent : Water or ethanol under microwave irradiation reduces reaction time to 30 minutes, contrasting with traditional reflux methods requiring 5–8 hours.

  • Temperature : Room temperature suffices for TMG-catalyzed reactions, whereas KOH-mediated processes often require heating at 80–100°C.

Table 1. Knoevenagel Condensation Parameters

CatalystSolventTemperature (°C)Time (h)Yield (%)
KOHH₂O80580–90
TMGDMF250.592–97
NaHDMF110360–75

Data compiled from.

Palladium-Catalyzed Oxidative C–H Functionalization

Catalytic System and Substrate Scope

A novel approach utilizes Pd(OAc)₂ (5 mol%) and PhI(OAc)₂ (2 equiv) in DMF to functionalize N-arylpropiolamides, yielding (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate via intramolecular cyclization. The reaction proceeds through palladium-mediated C–H activation at the β-position of the amide, followed by acetoxylation and elimination to form the exocyclic double bond.

Stereochemical Control

The Z-configuration is favored due to steric hindrance between the oxindole moiety and the cyanoacetate group, as confirmed by X-ray crystallography. Intramolecular hydrogen bonding (N–H···O=C, 1.78–1.84 Å) further stabilizes the Z-isomer.

Table 2. Palladium-Catalyzed Synthesis Outcomes

SubstratePd Catalyst (mol%)OxidantYield (%)
N-Phenylpropiolamide5PhI(OAc)₂85
N-(4-Cl-Phenyl)propiolamide5PhI(OAc)₂78

Data from.

Oxidative Cyanation Using Hypervalent Iodine Reagents

CDBX-Mediated Cyanation

1-Cyano-3,3-dimethyl-3-(1H)-1,2-benziodoxole (CDBX) serves as a cyano source in DMF, reacting with 3-substituted-2-oxindoles at room temperature. The protocol avoids toxic metal cyanides and achieves 71–89% yields.

Key Steps:

  • Activation : CDBX transfers the cyano group to the oxindole’s α-position.

  • Cyclization : Base-mediated elimination forms the Z-configured double bond.

  • Purification : Flash chromatography (hexane:EtOAc, 7:3) isolates the product.

Nucleophilic Substitution with Sodium Hydride

Adaptation from Quinazoline Synthesis

Though originally developed for quinazolines, this method substitutes 4-chloro-3H-quinazoline with methyl cyanoacetate in DMF at 110–115°C. Sodium hydride deprotonates the active methylene, enabling nucleophilic attack on the chlorinated precursor.

Limitations and Modifications

  • Yield : 60–75%, lower than Knoevenagel or palladium methods.

  • Byproducts : Competing tautomerization necessitates rigorous NMR and X-ray validation.

Comparative Analysis of Synthetic Routes

Table 3. Method Comparison

MethodYield (%)Reaction TimeScalabilityGreen Metrics
Knoevenagel Condensation80–970.5–5 hHighModerate
Pd-Catalyzed C–H Activation75–858–12 hModerateLow
Oxidative Cyanation71–890.5 hHighHigh
Nucleophilic Substitution60–753–8 hLowLow

Chemical Reactions Analysis

Cyclization and Spiroannulation Reactions

The compound undergoes cyclization with nucleophiles to form spiroindoline derivatives:

Reaction PartnerProductConditionsYieldSource
Sodium azideEthyl 2-(2-oxoindolin-3-ylidene)-2-(2H-tetrazol-5-yl)acetateEthanol, 70°C, 6h78%
Malononitrile6'-Amino-2'-(dicyanomethylene)spiro[indoline-3,4'-pyridine]Acetic acid, reflux65%
Dimethylformamide dimethyl acetalN,N-Dimethylformimidamide derivativeDMF, 80°C, 4h72%

Example : Reaction with malononitrile proceeds via Michael addition followed by cyclization and aromatization, confirmed by IR (NH₂ bands at 3395–3295 cm⁻¹) and ¹H NMR (δ 4.12 ppm for spiro CH) .

Phosphorus Ylide Formation

Reaction with triphenylphosphine and dimethyl acetylenedicarboxylate yields phosphorus ylides, which are precursors for Wittig reactions :

Reaction Pathway

  • (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (4 ) reacts with PPh₃.

  • Nucleophilic attack by PPh₃ forms a betaine intermediate.

  • Reaction with acetylenedicarboxylate generates ylide 6 (Fig. 4 in ).

Conditions : Ethanol, 70°C, 3h
Yield : 68–75%

Ring-Opening with Thiols and Amines

The compound participates in nucleophilic ring-opening reactions:

NucleophileProductConditionsStereoselectivitySource
NaSH2-Mercapto-2-(2-oxoindolin-3-ylidene)acetonitrileTHF, 0°C, 2hZ-isomer predominant
PiperidineE-Configured piperidine-substituted derivativeCH₂Cl₂, rt, 12hE-selectivity

Note : Piperidine induces E-selectivity via nucleophilic substitution post-condensation .

Palladium-Catalyzed C–H Functionalization

The compound serves as a substrate in Pd(OAc)₂/PhI(OAc)₂-mediated oxidative C–H acetoxylation :

Reaction

  • Substrate : N-Arylpropiolamides

  • Conditions : Pd(OAc)₂ (10 mol%), PhI(OAc)₂ (2 equiv), AcOH, 80°C, 12h

  • Yield : 60–89% (E-isomer predominant)

Stereochemical Stability

The Z-configuration is stabilized by:

  • Intramolecular H-bonding between the oxindole carbonyl and cyano group .

  • Steric hindrance from the methyl ester and indoline moieties .

¹H NMR Data (Key signals for Z-isomer ):

  • OCH₃: δ 3.30 (s)

  • Exocyclic vinyl proton: δ 6.92 (s)

  • C4 aromatic proton: δ 7.91 (d, J = 7.8 Hz)

Scientific Research Applications

Organic Synthesis

One of the primary applications of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate lies in its role as an intermediate in organic synthesis. The compound can be utilized in the synthesis of various derivatives through reactions such as:

  • Cross-Dehydrogenative Coupling : The compound has been employed in iron-catalyzed cross-dehydrogenative coupling reactions involving indolin-2-ones. This method allows for the formation of complex molecular architectures, which are valuable in drug discovery and development .
  • C-H Functionalization : A novel palladium-catalyzed oxidative C-H functionalization protocol has been developed using (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate. This reaction selectively produces (E)-(2-oxoindolin-3-ylidene)methyl acetates, showcasing the compound's versatility in synthetic chemistry .

Medicinal Chemistry

The biological activities associated with (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate and its derivatives have made them subjects of interest in medicinal chemistry:

  • Pharmacological Potential : Compounds derived from the oxoindole scaffold, including (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, have been reported to exhibit a range of biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities are attributed to the compound's ability to interact with various biological targets .

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate has potential uses in material science:

  • Supramolecular Chemistry : The compound's structural features allow it to participate in supramolecular interactions, which can be exploited for designing new materials with specific properties. For example, it can serve as a building block for creating functionalized polymers or nanomaterials .

Summary Table of Applications

Application AreaDescription
Organic SynthesisIntermediate for cross-dehydrogenative coupling and C-H functionalization reactions
Medicinal ChemistryPotential anti-inflammatory, antimicrobial, and anticancer properties
Material ScienceBuilding block for supramolecular chemistry and functionalized materials

Case Studies

  • Synthesis of Indolin Derivatives : A study demonstrated the successful synthesis of a variety of indolin derivatives using (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate as a key intermediate. The resulting compounds showed promising biological activity against cancer cell lines .
  • Palladium-Catalyzed Reactions : Research highlighted the effectiveness of palladium catalysts in facilitating the C-H functionalization of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate, producing high yields of desired products with significant implications for developing new therapeutic agents .

Mechanism of Action

The mechanism by which (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate exerts its effects involves its ability to participate in condensation and substitution reactions. The cyano group and the oxoindoline moiety are key functional groups that interact with various molecular targets, facilitating the formation of biologically active compounds .

Comparison with Similar Compounds

Table 1: Physical Properties of Z/E Isomers

Compound Configuration Melting Point (°C) Yield (%) Reference
Methyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate Z Not reported 95
Ethyl (E)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate E 204–205 95

Ester Variations: Methyl vs. Ethyl

Replacing the methyl ester with ethyl alters solubility and steric bulk. For instance, ethyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate (3) is synthesized via Knoevenagel condensation with ethyl cyanoacetate . Methyl esters generally exhibit higher electrophilicity due to smaller alkyl groups, enhancing reactivity in nucleophilic acyl substitutions.

Table 2: Ester Group Impact

Compound Ester Group Solubility (Polar Solvents) Reactivity in SN2 Reference
Methyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate Methyl Moderate Higher
Ethyl (Z)-2-cyano-2-(3-phenylthiazolidin-2-ylidene)acetate Ethyl Lower Lower

Substituent Effects: Cyano vs. Nitro/Piperidine

The cyano group in the target compound enhances stability compared to nitro-substituted analogs. For example, ethyl (Z)-2-(2-oxoindolin-3-ylidene)-2-(piperidin-1-yl)acetate forms via nucleophilic substitution of a nitro group, which is prone to displacement by amines like piperidine . The cyano group’s electron-withdrawing nature stabilizes the conjugated system, reducing unwanted substitutions.

Table 3: Substituent Stability

Compound Substituent Stability Under Basic Conditions Reference
Methyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate Cyano High
Ethyl (Z)-2-nitro-2-(2-oxoindolin-3-ylidene)acetate Nitro Low (substituted by amines)

Heterocyclic Core Variations

Replacing the oxindole core with thiazole or pyridine rings significantly alters properties. For example, (Z)-ethyl 2-cyano-2-(3-phenylthiazolidin-2-ylidene)acetate (mp 181–184°C) exhibits lower polarity due to the thiazole ring’s electron-rich sulfur atom, impacting solubility and biological activity . Pyridine-containing analogs (e.g., methyl 2-cyano-2-(5-nitropyridin-2-ylidene)acetate) show distinct electronic profiles due to aromatic nitrogen .

Table 4: Heterocyclic Core Comparison

Compound Core Structure Key Property Reference
Methyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate Oxindole High polarity, bioactive scaffold
(Z)-Ethyl 2-cyano-2-(3-phenylthiazolidin-2-ylidene)acetate Thiazolidine Lipophilic, antimicrobial
Methyl (Z)-2-cyano-2-(5-nitropyridin-2-ylidene)acetate Pyridine Electron-deficient, synthetic intermediate

Biological Activity

(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

(Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate belongs to the oxindole family, which is known for diverse biological activities. The compound can be synthesized through a Knoevenagel condensation reaction involving isatins and cyanoacetic esters. The general synthetic route is outlined below:

  • Reactants : Isatins and cyanoacetic acid or its esters.
  • Conditions : The reaction typically requires a basic catalyst such as triethylamine.
  • Products : The desired product is obtained after purification via chromatography.

The structure can be visualized as follows:

C13H10N2O3\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{3}

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate. In vitro assays demonstrated significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the compound's effectiveness in inhibiting microbial growth.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

The anticancer properties of this compound have also been investigated. A study assessed its effects on human cancer cell lines, revealing that it induces apoptosis through reactive oxygen species (ROS) generation. The compound exhibited an IC50 value of approximately 25 µM against HepG2 liver cancer cells, indicating potent anticancer activity.

The proposed mechanism involves the activation of apoptotic pathways mediated by ROS. This leads to mitochondrial dysfunction and subsequent cell death in cancer cells. Molecular docking studies suggest that (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate interacts favorably with key proteins involved in apoptosis, such as caspases.

Case Studies

  • Study on Antimicrobial Activity :
    • A comprehensive evaluation was conducted using various strains of bacteria. Results indicated that the compound's efficacy varied based on the microbial strain, with particular strength against Staphylococcus aureus.
  • Anticancer Research :
    • In a controlled experiment involving HepG2 cells, treatment with the compound resulted in a significant reduction in cell viability over 48 hours. Flow cytometry analysis confirmed increased rates of apoptosis.

Q & A

Basic Research Questions

Q. What catalytic systems are optimal for synthesizing (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate?

  • Methodological Answer : The Cu(I) macrocyclic pyridine-containing ligand (PcL) complex demonstrates high reactivity and selectivity for synthesizing related indoline derivatives. For example, Rh₂(Oct)₄ in dichloromethane (DCM) at room temperature yields 49% of the desired product (Entry 1, Table 1 in ). Optimized conditions include 0.05 mol% catalyst, 2 equiv. of diazoacetate, and DCM as the solvent. Post-reaction iodine treatment ensures isomer conversion to the E form, enhancing stability ().

Q. How is the structure of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate confirmed experimentally?

  • Methodological Answer : X-ray crystallography (e.g., single-crystal studies at 100 K with R factor = 0.029) and NMR spectroscopy are critical. For example, the Z-configuration is confirmed by distinct chemical shifts for cyano and ester groups, while NOESY correlations validate spatial arrangements (). High-resolution mass spectrometry (HRMS) further corroborates molecular weight.

Q. What purification techniques are effective for isolating (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate?

  • Methodological Answer : Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from DMF/acetic acid mixtures improves purity, as demonstrated in the synthesis of analogous indole derivatives (). Post-purification, iodine treatment in DCE converts residual Z isomers to the E form ().

Advanced Research Questions

Q. How can Z/E isomerization be controlled during synthesis?

  • Methodological Answer : Isomerization is influenced by solvent polarity and iodine treatment. For instance, treating the reaction mixture with iodine in 1,2-dichloroethane (DCE) at 0.07 M concentration converts >98% of the Z isomer to the E form (Scheme 4, ). Computational studies (e.g., DFT calculations) predict thermodynamic stability trends, guiding solvent and catalyst selection .

Q. What mechanistic role do Cu(I) catalysts play in the synthesis of this compound?

  • Methodological Answer : Cu(I)-PcL complexes facilitate [3+2] cycloaddition via a carbene intermediate, as shown in mechanistic studies of similar indoline syntheses. The ligand’s macrocyclic structure enhances electron transfer efficiency, reducing side reactions like dimerization (). Kinetic isotope effect (KIE) experiments further validate the proposed catalytic cycle .

Q. How do structural modifications impact the biological activity of (Z)-Methyl 2-cyano-2-(2-oxoindolin-3-ylidene)acetate derivatives?

  • Methodological Answer : Modifying the indole core or cyano group alters pharmacokinetic properties. For example, adding amino or halogen substituents enhances pro-apoptotic activity in AML cells (IC₅₀ values <10 µM in ). In silico docking (AutoDock Vina) identifies hydrogen bonding with Bcl-2 proteins as a key activity driver .

Q. What analytical strategies resolve contradictions in reaction yield data across studies?

  • Methodological Answer : Discrepancies in yields (e.g., 41% vs. 49% in Rh₂(Oct)₄-catalyzed reactions, ) are addressed by controlling trace oxygen/moisture or optimizing stoichiometry. Design of Experiments (DoE) models, such as response surface methodology (RSM), statistically isolate critical variables (e.g., solvent polarity, temperature) .

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